molecular formula C24H22N2O3 B12462300 2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B12462300
M. Wt: 386.4 g/mol
InChI Key: QAWTUCBEJKCDDJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzoxazole ring and dimethylphenoxy groups. It is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its specific structural features, such as the benzoxazole ring and the combination of dimethylphenoxy and methylphenyl groups. These features contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C24H22N2O3/c1-15-5-4-6-18(11-15)24-26-21-13-19(8-10-22(21)29-24)25-23(27)14-28-20-9-7-16(2)17(3)12-20/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

QAWTUCBEJKCDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC(=C(C=C4)C)C

Origin of Product

United States

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